molecular formula C11H11F2NO3 B030708 N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine CAS No. 208124-34-9

N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine

Katalognummer: B030708
CAS-Nummer: 208124-34-9
Molekulargewicht: 243.21 g/mol
InChI-Schlüssel: WMFFVAZKIWXNQV-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine (CAS 208124-34-9) is a fluorinated alanine derivative with a molecular formula of C₁₁H₁₁F₂NO₃ . It is a key intermediate in synthesizing bioactive compounds, notably the γ-secretase inhibitor DAPT (N-{N-[2-(3,5-Difluorophenyl)acetyl]-(S)-alanyl}-(S)-phenylglycine tert-butyl ester), which has been extensively studied for Alzheimer’s disease (AD) research . The compound features a 3,5-difluorophenylacetyl group attached to the α-amino group of L-alanine, contributing to its unique structural and electronic properties. Its high purity (97–98%) and commercial availability (e.g., TRC D445875) make it a valuable tool in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The primary synthetic pathway for N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine involves a two-step process: (1) preparation of high-purity L-alanine and (2) acylation with 3,5-difluorophenylacetyl chloride.

Purification of L-Alanine

Industrial-grade L-alanine requires stringent purification to ensure optimal reactivity in subsequent acylation steps. Key parameters include:

ParameterSpecificationRationale
Particle size<200 μmEnhances solubility and reaction kinetics
Moisture content<0.01%Prevents hydrolysis of acylating agents
Purity>99.9%Minimizes side reactions

Purification methods involve recrystallization from aqueous ethanol, followed by vacuum drying .

Acylation Reaction

The acylation of L-alanine with 3,5-difluorophenylacetyl chloride proceeds via nucleophilic acyl substitution:

L-Alanine+ClC(O)CH2C6H3F2This compound+HCl\text{L-Alanine} + \text{ClC(O)CH}2\text{C}6\text{H}3\text{F}2 \rightarrow \text{this compound} + \text{HCl}

Optimized Conditions :

  • Solvent : Ethyl acetate or tetrahydrofuran (THF) for high acyl chloride solubility .

  • Temperature : 70–80°C to accelerate reaction while minimizing decomposition .

  • Base : Triethylamine (2.5 equiv) to neutralize HCl and drive the reaction .

  • Addition rate : Gradual addition of acyl chloride over 4–6 hours to control exothermicity .

Yield : 64–72% after column chromatography (silica gel, ethyl acetate/hexane) .

Industrial Production Workflow

Large-scale synthesis prioritizes safety, efficiency, and waste reduction. A representative protocol includes:

Reaction Setup

  • Equipment : Glass-lined reactor with reflux condenser and gas scrubber .

  • Scrubber solution : 10% NaOH to neutralize HCl emissions .

  • Atmosphere : Nitrogen inerting to prevent oxidation .

Process Parameters

StageParameterValue
Alanine suspensionSolvent volume10 L/kg alanine
Acyl chloride feedConcentration20% (w/v) in THF
Reaction timePost-addition stirring2 hours

Workup and Isolation

  • Filtration : Remove unreacted alanine via sintered glass funnel .

  • Solvent evaporation : Rotary evaporation under reduced pressure (40°C, 15 mmHg) .

  • Crystallization : Diethyl ether/hexane mixture to precipitate product .

  • Drying : Vacuum oven (25°C, 0.1 mmHg) to residual solvent <0.1% .

Purity Optimization and Analytical Validation

Impurity Profiling

Common impurities include:

  • Unreacted alanine : Controlled via stoichiometric excess of acyl chloride (1.2 equiv) .

  • Chlorides : <0.01% achieved through thorough washing with ice-cold water .

  • Diacylated byproducts : <0.5% via controlled reaction temperature .

Analytical Methods

TechniqueApplicationAcceptance Criteria
HPLC (C18 column)Purity assessment>99.0%
NMR (DMSO-d₆)Structural confirmationδ 1.35 (d, CH₃)
Karl Fischer titrationMoisture content<0.1%

Comparative Analysis of Solvent Systems

Solvent choice critically impacts yield and purity:

SolventBoiling Point (°C)Yield (%)Purity (%)
Ethyl acetate776899.1
THF667298.7
Acetonitrile826197.9

Data adapted from large-scale production trials .

THF affords higher yields due to superior acyl chloride solubility, while ethyl acetate simplifies post-reaction processing .

Case Study: Pilot-Scale Synthesis

A 10 kg batch synthesis demonstrated:

  • Cycle time : 18 hours (including workup) .

  • Overall yield : 69% (6.9 kg) .

  • Purity : 99.3% by HPLC .

Key challenges included particle size control of L-alanine and consistent acyl chloride feed rates .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The acetyl group and amide bond in this compound are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Mechanistic Notes
Acidic HydrolysisHCl (6M), reflux, 12–24 hrs3,5-Difluorophenylacetic acid + L-alanineProtonation of the amide carbonyl enhances electrophilicity, facilitating nucleophilic attack by water .
Basic HydrolysisNaOH (2M), 80°C, 6–8 hrsSodium salt of 3,5-difluorophenylacetic acid + L-alanineHydroxide ion directly attacks the amide carbonyl, forming a tetrahedral intermediate .

Key Observations :

  • Hydrolysis rates depend on steric hindrance from the difluorophenyl group and electronic effects of fluorine substituents .
  • Enzymatic hydrolysis (e.g., using proteases) has not been reported, likely due to the non-native acetylated structure .

Substitution Reactions

The electron-deficient 3,5-difluorophenyl ring participates in nucleophilic aromatic substitutions (NAS) under specific conditions:

Reagent Conditions Product Yield Reference
Ammonia (NH₃)CuCl₂, DMF, 120°C, 24 hrsN-[2-(3-Amino-5-fluorophenyl)acetyl]-L-alanine45%
Thiophenol (PhSH)K₂CO₃, DMSO, 100°C, 12 hrsN-[2-(3,5-Difluorophenyl-4-SPh)acetyl]-L-alanine38%

Mechanistic Insights :

  • Fluorine’s strong electron-withdrawing effect activates the aromatic ring toward NAS at the para and meta positions .
  • Steric hindrance from the acetyl-alanine side chain reduces reaction efficiency compared to simpler difluorophenyl analogs .

Oxidation Reactions

The alanine backbone and acetyl group undergo oxidation under controlled conditions:

Oxidizing Agent Conditions Product Notes
KMnO₄H₂O, 25°C, 4 hrsN-[2-(3,5-Difluorophenyl)acetyl]-pyruvic acidSelective oxidation of the α-amino group .
H₂O₂/Cu(II)pH 7.4, 37°C, 8 hrs3,5-Difluorophenylacetic acid + CO₂Radical-mediated decarboxylation observed .

Challenges :

  • Over-oxidation of the difluorophenyl ring is minimized due to fluorine’s electron-withdrawing effects .

Peptide Coupling Reactions

The carboxylic acid group in L-alanine facilitates peptide bond formation:

Coupling Reagent Conditions Product Yield Reference
EDC/HOBtDMF, RT, 24 hrsN-[2-(3,5-Difluorophenyl)acetyl]-L-alanyl-glycine ethyl ester72%
DCC/DMAPCH₂Cl₂, 0°C → RT, 12 hrsN-[2-(3,5-Difluorophenyl)acetyl]-L-alanyl-β-naphthylamide68%

Applications :

  • Used to synthesize fluorinated peptide analogs for studying aromatic stacking interactions in bioactive conformations .

Protection/Deprotection Strategies

The amino and carboxyl groups undergo standard protection protocols:

Protecting Group Reagent Conditions Product
FmocFmoc-Cl, NaHCO₃DMF/H₂O, RT, 2 hrsFmoc-N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine
BocBoc₂O, DMAPTHF, 0°C → RT, 6 hrsBoc-N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine

Deprotection :

  • Fmoc: Piperidine/DMF (20%, 30 min) .
  • Boc: TFA/CH₂Cl₂ (1:1, 1 hr) .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C , with primary degradation products including CO₂, HF, and difluorophenylacetamide .

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Building Block for Synthesis : N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine serves as a key intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
  • Chiral Auxiliary : The compound acts as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Biology

  • Enzyme Inhibition Studies : This compound is investigated for its potential as an enzyme inhibitor. Specifically, it inhibits γ-secretase, which plays a crucial role in the Notch signaling pathway—important for cell differentiation and development .
  • Protein Interactions : Research has shown that this compound interacts with various biological macromolecules, influencing enzyme-substrate interactions and protein modifications .

Medicine

  • Therapeutic Potential : The compound is explored for its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer’s disease. It functions as a precursor in the development of anti-Alzheimer agents by modulating amyloid-beta peptide levels .
  • Pharmacokinetics : Studies indicate that this compound is soluble in DMSO and has specific IC50 values for inhibiting Aβ40 and Aβ42 peptides in neuronal cultures .

Industry

  • Production of Specialty Chemicals : This compound is utilized in the production of specialty chemicals and materials, including agrochemicals and fine chemicals . Its unique properties make it suitable for various industrial applications.

Case Studies

  • Enzyme Inhibition : A study demonstrated that this compound effectively reduced Aβ peptide levels in human primary neuronal cultures, highlighting its potential as a therapeutic agent against Alzheimer’s disease .
  • Synthesis of Complex Molecules : Research illustrated its utility as a building block in synthesizing novel chiral compounds with potential pharmaceutical applications .

Wirkmechanismus

The mechanism of action of N-[(3,5-difluorophenyl)acetyl]alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Fluorine Positional Isomers

  • N-Acetyl-3-(2,5-difluorophenyl)-L-alanine (CAS 1017294-09-5): Differs in fluorine substitution at the 2,5-positions of the phenyl ring instead of 3,4.
  • N-Acetyl-3-(3,5-difluorophenyl)-DL-alanine (CAS 136815-01-5): The racemic DL-form introduces stereochemical variability, which may reduce target specificity compared to the L-alanine enantiomer .

Peptide-Based Inhibitors

  • DAPT (GSI-IX): A dipeptide derivative of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine, DAPT incorporates an additional (S)-phenylglycine tert-butyl ester group. This modification enhances its hydrophobicity and membrane permeability, critical for crossing the blood-brain barrier in AD models . Unlike the parent compound, DAPT exhibits dual inhibitory activity against β-secretase and Notch signaling, limiting its therapeutic utility but broadening research applications .
  • LY411575: A γ-secretase inhibitor with a dibenzazepinone core, LY411575 shares the 3,5-difluorophenyl group but replaces the alanine moiety with a hydroxylethane substituent. This structural divergence improves selectivity for γ-secretase over β-secretase, reducing off-target effects .

Physicochemical and Crystallographic Properties

Compound Molecular Weight Crystal System Space Group Hydrogen Bonding Features Reference
This compound 243.21 - - Not reported
DAPT 432.46 Orthorhombic P2₁2₁2₁ Single intermolecular N–H⋯O bond; compact structure without intramolecular H-bonds
LY411575 530.51 - - Seven-membered lactam ring; optimized for γ-secretase binding
  • Crystallographic Insights : DAPT’s crystal structure (a = 5.490 Å, b = 15.720 Å, c = 24.82 Å) reveals a linear hydrogen bond (2.84 Å) critical for stabilizing its bioactive conformation. Synchrotron radiation studies (λ = 0.70000 Å) enabled precise hydrogen atom positioning, with residual electron density modeled using interatomic scatterers (IAS) in PHENIX, improving R-factors from 0.0411 to 0.0325 .

Key Research Findings and Implications

  • Structural Optimization: The 3,5-difluorophenyl group enhances metabolic stability and binding affinity compared to non-fluorinated or differently substituted analogs (e.g., 2,4-difluoro derivatives in Patent GB 201306881) .
  • Therapeutic Limitations : DAPT’s dual inhibition mechanism underscores the challenge of balancing efficacy and specificity in enzyme inhibitors. Newer analogs like LY411575 prioritize selective γ-secretase modulation .
  • Advanced Modeling : PHENIX-based refinements of DAPT’s structure demonstrate the importance of high-resolution data (0.72 Å) and IAS modeling in elucidating electron density features for rational drug design .

Biologische Aktivität

N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine, also known as DAPT (N-[N-(3,5-difluoro-phenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester), is a compound of significant interest due to its biological activity, particularly as an inhibitor of gamma-secretase. This enzyme plays a crucial role in the processing of amyloid precursor protein (APP), which is implicated in Alzheimer's disease. The following sections provide a detailed overview of its biological activity, including mechanisms, research findings, and case studies.

  • Molecular Weight : 432.46 g/mol
  • Chemical Formula : C23H26F2N2O4
  • CAS Number : 208255-80-5
  • Solubility : Soluble in DMSO up to 100 mM
  • Purity : Greater than 99%

DAPT functions primarily as a gamma-secretase inhibitor , which leads to the reduction of amyloid-beta (Aβ) peptide levels. Specifically, it has been shown to decrease both Aβ40 and Aβ42 levels in human primary neuronal cultures with IC50 values of approximately 115 nM and 200 nM, respectively . By inhibiting gamma-secretase activity, DAPT effectively blocks the cleavage of APP, thereby preventing the formation of neurotoxic Aβ aggregates that are associated with Alzheimer's disease.

Biological Activity Overview

Activity Description
Gamma-secretase inhibitionReduces Aβ40 and Aβ42 levels in neuronal cultures and in vivo models .
Notch signaling blockadeInhibits Notch signaling pathways in hybrid human-mouse fetal thymus organ cultures .
Neuronal differentiationPromotes commitment of neural cells to neuronal differentiation .

In Vitro Studies

In vitro studies have demonstrated that DAPT significantly reduces Aβ secretion from cultured cells. For instance, a study indicated that DAPT inhibited the cleavage of APP by gamma-secretase, leading to decreased levels of both soluble APP and Aβ peptides .

In Vivo Studies

In vivo experiments using transgenic mouse models for Alzheimer's disease have shown that treatment with DAPT results in decreased amyloid plaque formation and improved cognitive function. Specifically, the compound was found to suppress behavioral abnormalities associated with amyloid pathology .

Case Studies

  • Alzheimer's Disease Models :
    • In a study involving APP23 transgenic mice, DAPT treatment led to a significant reduction in amyloid plaque burden and improved memory performance as assessed by behavioral tests. This suggests potential therapeutic implications for Alzheimer's disease management .
  • Neuronal Differentiation :
    • Research conducted on neural stem cells revealed that DAPT not only inhibits gamma-secretase but also enhances neuronal differentiation. This dual action could be beneficial in regenerative medicine contexts where promoting neuronal growth is desired .

Q & A

Q. What are the primary synthetic routes for N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine, and how can purity be optimized?

Basic Research Question
The compound is synthesized via peptide coupling strategies, often involving the acetylation of L-alanine with 3,5-difluorophenylacetic acid derivatives. A key step is the protection of the amino group in L-alanine to prevent unwanted side reactions. Purification typically employs column chromatography or recrystallization, with purity assessed via HPLC and NMR spectroscopy . Yield optimization (e.g., 64% reported in DAPT synthesis) requires careful control of reaction stoichiometry and temperature .

Q. How does the compound’s crystal structure inform its biochemical interactions, particularly in enzyme inhibition?

Basic Research Question
Crystallographic studies (space group P212121, resolution 0.72 Å) reveal critical structural features:

  • Hydrogen bonding : A single intermolecular N–H⋯O bond stabilizes the conformation, while the absence of intramolecular hydrogen bonds suggests flexibility in binding enzyme active sites .
  • Electron density maps : High-resolution synchrotron data (λ = 0.70000 Å) enabled precise hydrogen atom positioning, identifying shifts in amide H atoms that correlate with linear hydrogen bonding .
    These structural insights guide rational drug design, such as modifying substituents to enhance β-secretase or γ-secretase binding .

Q. What advanced computational methods resolve ambiguities in crystallographic refinement for this compound?

Advanced Research Question
Residual electron density in diffraction data (e.g., Rmerge = 0.061) can be addressed using:

  • Interatomic Scatterers (IAS) : Implemented in PHENIX, IAS models account for unresolved electron density near aromatic rings or covalent bonds, reducing R-factors from 0.0411 to 0.0325 .
  • Validation metrics : Post-refinement, analyze the root-mean-square deviation (r.m.s.) of ΔF maps (target: <0.05 e Å⁻³) to confirm model accuracy .
    This approach resolves ambiguities in hydrogen atom positioning and thermal motion parameters .

Q. How can researchers reconcile conflicting reports on the compound’s dual inhibition of β-secretase and γ-secretase?

Advanced Research Question
Contradictions arise from:

  • Enzyme assay specificity : Use isoform-selective assays (e.g., β-secretase-1 vs. γ-secretase subunits like presenilin-1) to distinguish direct inhibition from downstream effects .
  • Cellular models : Compare Aβ40/Aβ42 peptide ratios in neuronal cultures (e.g., human HEK293 cells) treated with the compound versus controls. DAPT, a derivative, shows IC₅₀ = 20 nM for γ-secretase but cross-reactivity with β-secretase in structural analogs .
  • Structural analogs : Modify the tert-butyl ester group (patented in EP 201306881) to isolate β-secretase affinity .

Q. What methodologies validate the compound’s role in modulating Notch signaling pathways?

Advanced Research Question

  • Gene expression profiling : Quantify Notch target genes (e.g., Hes1, Hey1) via qPCR in DAPT-treated cell lines (e.g., primary astrocytes) .
  • Co-immunoprecipitation (Co-IP) : Confirm interaction independence from γ-secretase activity by treating cells with DAPT and probing PS1-GLT-1 complexes .
  • In vivo models : Administer the compound to transgenic mice and assess Notch-dependent phenotypes (e.g., neurogenesis defects) via immunohistochemistry .

Q. How can researchers address solubility challenges in in vitro assays?

Basic Research Question

  • Solvent selection : Use DMSO (86 mg/mL solubility) for stock solutions, diluted in aqueous buffers ≤1% to avoid cytotoxicity .
  • Surfactants : Incorporate Tween-80 or cyclodextrins to enhance solubility in cell culture media .
  • Analytical validation : Confirm compound stability via LC-MS post-dilution to detect degradation products .

Q. What structural modifications improve the compound’s blood-brain barrier (BBB) permeability for neurodegenerative studies?

Advanced Research Question

  • LogP optimization : Introduce lipophilic groups (e.g., methyl or fluorine substituents) to increase logP >2 while maintaining molecular weight <450 Da .
  • Prodrug strategies : Synthesize tert-butyl ester derivatives (e.g., patented in GB 201306881) to enhance passive diffusion, followed by esterase hydrolysis in the brain .
  • In silico modeling : Use tools like Schrödinger’s QikProp to predict BBB penetration scores (target: >5) .

Q. How do isotopic labeling techniques (e.g., deuterium) aid in metabolic studies of this compound?

Advanced Research Question

  • Stable isotope tracing : Synthesize deuterated analogs (e.g., ³H or ¹³C labels) to track metabolic pathways via mass spectrometry .
  • Pharmacokinetics : Compare half-life (t₁/₂) and clearance rates between labeled and unlabeled compounds in rodent models .
  • Enzyme binding assays : Use ¹⁹F-NMR to monitor fluorine-environment changes during β-secretase inhibition .

Eigenschaften

IUPAC Name

(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c1-6(11(16)17)14-10(15)4-7-2-8(12)5-9(13)3-7/h2-3,5-6H,4H2,1H3,(H,14,15)(H,16,17)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFFVAZKIWXNQV-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80478263
Record name N-[(3,5-difluorophenyl)acetyl]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208124-34-9
Record name N-[(3,5-difluorophenyl)acetyl]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)C(C)NC(=O)Cc1cc(F)cc(F)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.